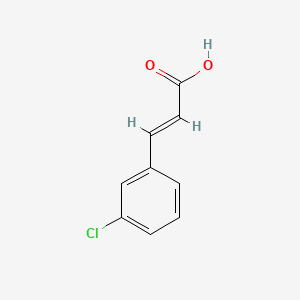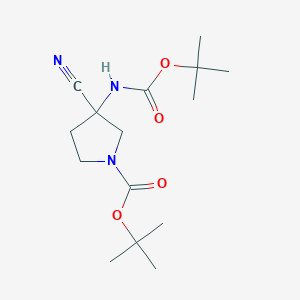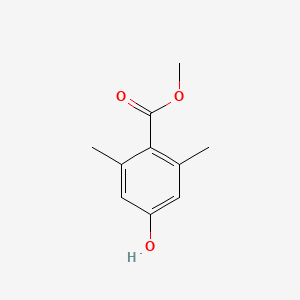
2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione
Vue d'ensemble
Description
2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione (CPMI) is a synthetic compound that has been studied for its potential applications in scientific research. CPMI is a member of the isoindoline family of compounds, which are known for their ability to interact with various biological molecules. In particular, CPMI has been used as a tool for studying the structure and function of enzymes, as well as for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione is not yet fully understood. However, it is believed that this compound binds to certain enzymes and other proteins, altering their structure and function. This binding can lead to changes in the activity of the enzyme or protein, which can have therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenases and lipases. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione has several advantages for laboratory experiments. In particular, this compound is relatively stable and can be stored for long periods of time. Additionally, this compound is easy to synthesize and can be used in a variety of laboratory experiments. However, this compound is not yet widely used in laboratory experiments, and its effects on biological systems have not been fully studied.
Orientations Futures
The potential applications of 2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione are still being explored. Future research may focus on understanding the mechanism of action of this compound in more detail, as well as exploring its potential therapeutic applications. Additionally, further studies may be conducted to determine the effects of this compound on various biological systems, such as its effects on the immune system, metabolism, and cancer cells. Finally, further research may focus on optimizing the synthesis of this compound for use in laboratory experiments.
Applications De Recherche Scientifique
2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione has been studied extensively for its potential applications in scientific research. In particular, this compound has been used as a tool to study the structure and function of enzymes. This compound has also been used to study the interaction of drugs with various biological molecules, as well as for its potential therapeutic applications.
Propriétés
IUPAC Name |
2-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-18-11-10-14(12-19(18)26-15-6-2-3-7-15)13-22-20(23)16-8-4-5-9-17(16)21(22)24/h4-5,8-12,15H,2-3,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKAQYVHJCMMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


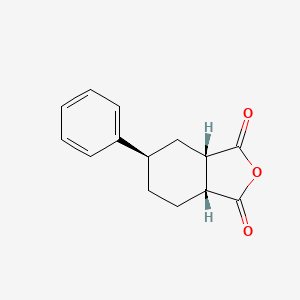
![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3022024.png)

![5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione](/img/no-structure.png)
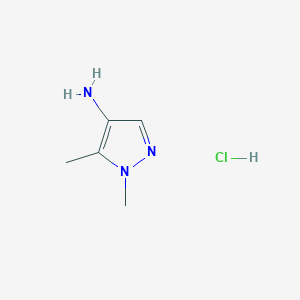

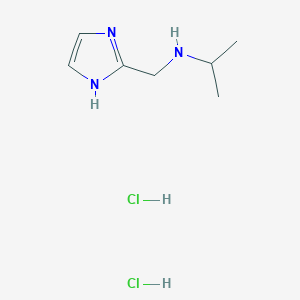
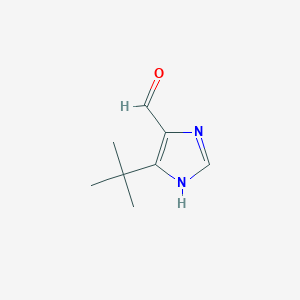
![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022033.png)

